Lithium niobium methoxide, in methanol

Descripción general

Descripción

Lithium niobium methoxide in methanol is a laboratory chemical . It is used as a precursor for chemical vapor deposition of thin films for lithium-ion battery electrolyte materials . It is the lithium salt of methanol .

Synthesis Analysis

Lithium niobium methoxide can be synthesized by dissolving lithium metal in methanol . The reaction yields lithium methoxide in solution with methanol, assuming an excess of methanol, and some released hydrogen gas . Another method involves pouring lithium into methanol in an inert gas atmosphere, stirring and reacting, then concentrating and recycling methanol .Molecular Structure Analysis

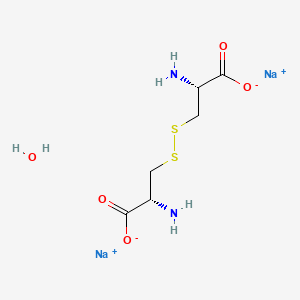

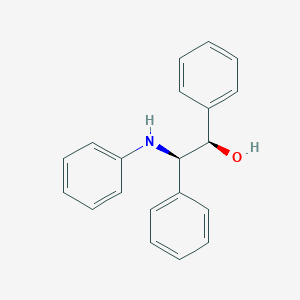

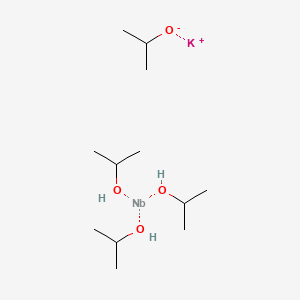

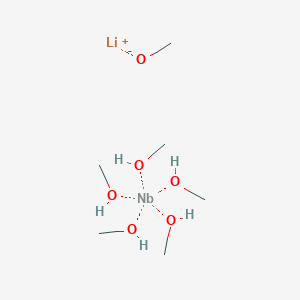

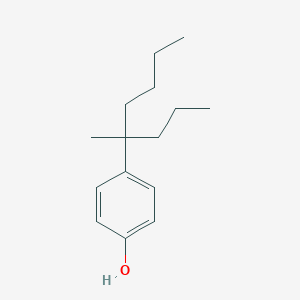

The molecular formula of Lithium niobium methoxide is C6H18LiNbO6 . The InChI representation isInChI=1S/6CH3O.Li.Nb/c6*1-2;;/h6*1H3;;/q6*-1;+1;+5 . The Canonical SMILES representation is [Li+].C [O-].C [O-].C [O-].C [O-].C [O-].C [O-]. [Nb+5] . Chemical Reactions Analysis

Lithium methoxide is a compound with the formula LiCH3O. It is the lithium salt of methanol. Like other alkali metal alkoxides, lithium methoxide adopts a polymeric structure .Physical And Chemical Properties Analysis

The molecular weight of Lithium niobium methoxide is 286.1 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 6 . The Topological Polar Surface Area is 138 Ų . The Heavy Atom Count is 14 .Aplicaciones Científicas De Investigación

Electrochemical Synthesis

- Electrochemical Properties: Lithium niobium methoxide in methanol has been studied in the context of electrochemical synthesis. For instance, the formation of niobium(V) methylate in methanol against the background of lithium chloride reveals interesting electrochemical properties, such as the partial reduction of niobium(V) methylate to the four-valent state at the cathode in certain conditions. This research is crucial for understanding the electrochemical behaviors of lithium niobium methoxide in various applications (Berezkin, Polyakov, Turygin, & Tomilov, 2007).

Adsorption Studies

- Molecular Adsorption on Surfaces: The adsorption of methanol molecules on lithium niobate surfaces, specifically the Z-cut surfaces, has been investigated. This research is significant in understanding the interaction of lithium niobium methoxide in methanol with various surfaces, which has implications in catalysis and surface science (Riefer, Sanna, & Schmidt, 2012).

Energy Storage Applications

- Niobium-Based Oxides in Energy Storage: Niobium-based oxides, including lithium niobium methoxide, have shown promise in various energy storage applications such as batteries, supercapacitors, and fuel cells. Their high potential window and rich redox chemistry make them excellent candidates for electrodes in these applications (Yan, Rui, Chen, Xu, Zou, & Luo, 2016).

Film Deposition

- Thin Film Deposition: Lithium niobate thin films, relevant in electronic and optical applications, have been successfully deposited using lithium niobium methoxide in methanol as a precursor. This research highlights the potential use of lithium niobium methoxide in advanced materials synthesis (Wernberg, Gysling, Filo, & Blanton, 1993).

Methanol Synthesis and Catalysis

- Catalysis in Methanol Synthesis: The role of lithium niobium methoxide in methanol synthesis and catalysis has been explored, showing its potential in improving the efficiency of chemical processes such as methanol synthesis from CO2 and H2 (Struis, Stucki, & Wiedorn, 1996).

Organometallic Chemistry

- In Organometallic Synthesis: Lithium niobium methoxide in methanol plays a role in the synthesis of organometallic compounds. For example, it has been used in the formation of hexadentate bicyclic phthalocyanine analogues containing divalent metal centers (Fukuda, Shigeyoshi, Fuyuhiro, & Ishikawa, 2013).

Mecanismo De Acción

Target of Action

Lithium niobium methoxide is primarily used as a precursor for the chemical vapor deposition of thin films for lithium-ion battery electrolyte materials . Its primary targets are the components of the lithium-ion battery where it contributes to the formation of the electrolyte materials.

Mode of Action

For instance, lithium inhibits enzymes that have magnesium as a co-factor . It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain .

Biochemical Pathways

Lithium’s action on neurotransmitters and second messenger systems, as well as intracellular mechanisms of action which converge towards neuroprotection, are key aspects of its biochemical pathways . It affects dopamine and glutamate pathways, inhibiting excitatory neurotransmission . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window . To avoid adverse effects or, conversely, lack of drug response, it is necessary to routinely administer therapeutic drug monitoring .

Result of Action

The result of lithium niobium methoxide’s action is the formation of thin films for lithium-ion battery electrolyte materials . These thin films contribute to the performance of the lithium-ion batteries. For instance, niobium-based oxides have shown long-term cyclability, high theoretical/practical capacities, safe operating potential, and excellent structural stability .

Safety and Hazards

Propiedades

IUPAC Name |

lithium;methanol;methanolate;niobium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CH4O.CH3O.Li.Nb/c6*1-2;;/h5*2H,1H3;1H3;;/q;;;;;-1;+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSQXKLXHKOAAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CO.CO.CO.CO.CO.C[O-].[Nb] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H23LiNbO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B3182778.png)

![Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B3182804.png)